6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring, which is further connected to a pyridazinyl-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of the pyridazinyl-pyridine intermediate. This intermediate can be synthesized through a cycloaddition reaction of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The piperazine ring is then introduced via nucleophilic substitution reactions, and the final step involves coupling the piperazine derivative with the purine core under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridazinyl-pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed pharmacological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones: These compounds share a similar pyridazinyl-pyridine moiety and have been studied for their pharmacological activities.
Pyridazin-3-one derivatives: These compounds also feature the pyridazinone ring and have been explored for their potential as therapeutic agents.
Uniqueness
6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is unique due to its specific combination of a purine core with a piperazine ring and a pyridazinyl-pyridine moiety. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research and development .
Properties
IUPAC Name |
6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9/c1-2-13(10-19-5-1)14-3-4-15(25-24-14)26-6-8-27(9-7-26)18-16-17(21-11-20-16)22-12-23-18/h1-5,10-12H,6-9H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMPAFWPFHGQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.